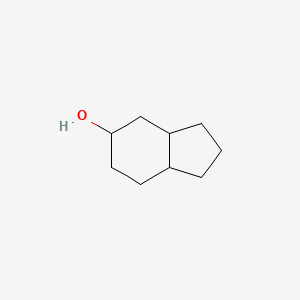

Octahydro-1h-inden-5-ol

Description

Contextualization within Polycyclic Alicyclic Alcohol Chemistry

Octahydro-1H-inden-5-ol is classified as a polycyclic alicyclic alcohol. wikipedia.org Alicyclic compounds are organic molecules that contain one or more carbon rings that are not aromatic. wikipedia.org The term "polycyclic" indicates the presence of multiple fused rings. wikipedia.org The chemistry of alicyclic compounds is a fundamental area of organic chemistry, with these structures often serving as core components in complex natural products and synthetic molecules. pageplace.de The introduction of a hydroxyl (-OH) group to the alicyclic framework, as seen in this compound, imparts polarity and reactivity, allowing for a wide range of chemical transformations. These alcohols are key intermediates in the synthesis of more complex molecules. uomosul.edu.iq

The rigid, fused-ring system of this compound provides a defined stereochemical scaffold. This is of significant interest in stereoselective synthesis, where the spatial arrangement of atoms is crucial for the biological activity or material properties of the target molecule. The study of such polycyclic alcohols contributes to a deeper understanding of reaction mechanisms, conformational analysis, and structure-activity relationships in complex chemical systems. pageplace.de

Historical Overview of Indane Scaffold Investigations in Organic Synthesis

The investigation of the indane ring system, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, has a rich history in organic chemistry. smolecule.com Initially identified as a component of coal tar, the indane scaffold quickly became a target for synthetic chemists due to its presence in various natural products and its potential as a structural motif in medicinal chemistry. smolecule.com

Over the 20th and 21st centuries, research into indane derivatives has evolved significantly. smolecule.com Early studies often focused on the synthesis and properties of simple substituted indanes. As synthetic methodologies advanced, chemists were able to construct more complex indane-based molecules, leading to the development of compounds with diverse applications. The indane scaffold is now recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. encyclopedia.pub Derivatives of indane have been investigated for a wide array of biological activities. ontosight.ai

The fully saturated version of the indane system, the octahydroindane (or hydrindane) skeleton found in this compound, has also been a subject of synthetic interest. chemicalbook.comimpurity.com The stereoisomerism of the hydrindane system has been a particular focus of study. chemicalbook.com The development of synthetic routes to various stereoisomers of this compound and its derivatives has been crucial for exploring their potential applications. researchgate.net

Structural Basis for Research Interest in this compound and its Analogues

The research interest in this compound and its analogues stems from their unique structural features. The fused bicyclic system creates a rigid, three-dimensional structure that can be used as a scaffold to build more complex molecules with well-defined stereochemistry. The hydroxyl group at the 5-position provides a reactive site for further chemical modifications, such as esterification or oxidation.

The specific stereochemistry of the ring fusion and the substituents can have a profound impact on the molecule's properties and biological activity. ontosight.ai For example, different stereoisomers of this compound derivatives have been synthesized and studied to understand how their shape influences their interactions with biological targets like enzymes or receptors. acs.orgmdpi.com

Furthermore, the octahydroindane core is a key structural component in a variety of important molecules, including some vitamin D analogues. mdpi.comresearchgate.netnih.gov The synthesis of these complex molecules often involves the use of octahydroindene building blocks. By studying the chemistry of simpler analogues like this compound, researchers can develop new synthetic strategies and gain insights that can be applied to the synthesis of more complex and biologically active compounds. researchgate.net

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H16O | chemicalbook.comnih.gov |

| Molecular Weight | 140.22 g/mol | chemicalbook.comcymitquimica.com |

| IUPAC Name | (3aR,7aR)-octahydro-1H-inden-5-ol | chem-space.com |

| CAS Number | 3716-38-9 | chemicalbook.combldpharm.com |

| InChIKey | IGRYUSXMPCQPHK-UHFFFAOYNA-N | cymitquimica.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRYUSXMPCQPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(CC2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281216 | |

| Record name | octahydro-1h-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3716-38-9 | |

| Record name | NSC20778 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | octahydro-1h-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAHYDRO-5-INDANOL,TECH. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Octahydro 1h Inden 5 Ol

Stereoselective and Regioselective Synthesis of Octahydro-1H-inden-5-ol and its Stereoisomers

The creation of specific stereoisomers of "this compound" necessitates precise control over the synthetic route. Methodologies often employ catalytic processes and strategic cyclization reactions to construct the core indane ring system with desired stereochemistry.

Catalytic Hydrogenation of Unsaturated Precursors (e.g., inden-5-ol hydrogenation using palladium on carbon)

Catalytic hydrogenation is a key method for producing "this compound" from unsaturated precursors like inden-5-ol. This process typically involves the addition of hydrogen across the double bonds of the aromatic ring in the presence of a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is a widely used catalyst for such transformations. wikipedia.orgmatthey.com The reaction is a form of reduction, decreasing the number of bonds between carbon and oxygen and increasing the number of bonds to hydrogen. masterorganicchemistry.com

The process is highly stereoselective, generally resulting in the syn-addition of hydrogen atoms to the same face of the double bond. masterorganicchemistry.com The catalyst, being a heterogeneous solid, provides a surface for the reaction to occur. masterorganicchemistry.com The choice of catalyst and reaction conditions can influence the stereochemical outcome, especially when the substrate has steric hindrance that makes one face of the molecule more accessible to the catalyst than the other. masterorganicchemistry.com For instance, in the synthesis of related indane structures, the reduction of a double bond using hydrogen and Pd/C has been reported. rsc.org

Table 1: Catalytic Hydrogenation of Unsaturated Precursors

| Catalyst | Substrate Type | Product | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Alkenes, Alkynes | Alkanes | High efficiency, syn-addition stereoselectivity. masterorganicchemistry.commdpi.com |

| Platinum on Carbon (Pt/C) | Alkenes, Alkynes | Alkanes | Effective catalyst for hydrogenation. masterorganicchemistry.com |

| Rhodium on Alumina (B75360) (Rh/Al₂O₃) | Alkenes, Alkynes | Alkanes | Alternative catalyst for hydrogenation. masterorganicchemistry.com |

Application of Cyclization Reactions in Indane Ring System Construction (e.g., Diels-Alder reactions, aldol (B89426) condensations)

The construction of the indane ring system, the core of "this compound," can be achieved through various cyclization reactions. These reactions are fundamental in forming the fused five- and six-membered rings of the indane skeleton. nih.govresearchgate.net

The Diels-Alder reaction is a powerful tool for forming six-membered rings and has been applied to the synthesis of indanone derivatives. beilstein-journals.orgrsc.org This cycloaddition reaction involves a conjugated diene and a dienophile to create a cyclohexene (B86901) ring, which can be a precursor to the indane system. beilstein-journals.org For example, Diels-Alder reactions using indanone-type compounds as dienophiles have been explored for the regioselective construction of related polycyclic systems. beilstein-journals.org

Intramolecular aldol condensations are particularly useful for forming five- or six-membered rings when a molecule contains two carbonyl groups. chemistrysteps.comlibretexts.org The reaction proceeds by forming an enolate from one carbonyl group, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. chemistrysteps.comorganicchemistrytutor.com This cyclization is highly favorable when it leads to the formation of stable five- or six-membered rings. libretexts.orgorganicchemistrytutor.com For instance, the intramolecular aldol condensation of a 1,5-diketone preferentially yields a six-membered ring product. libretexts.org This strategy has been utilized in the synthesis of spirobi[indene] derivatives. researchgate.net

Control of Reaction Conditions for Yield Optimization (e.g., solvent polarity, catalyst loading, reaction time)

Optimizing reaction conditions is crucial for maximizing the yield and purity of "this compound" and its derivatives. Key parameters include the choice of solvent, catalyst loading, reaction time, and temperature.

In catalytic hydrogenations , the catalyst loading, typically between 5% and 10% for palladium on carbon, can affect the reaction rate and efficiency. wikipedia.org The reaction is often carried out at specific pressures and temperatures to ensure complete reduction. For example, hydrogenation of diene carboxylates using Pd/C catalysts has been performed at 100 atm of hydrogen pressure and 30°C for 24 hours to achieve high yields. mdpi.com

For cyclization reactions , such as the Diels-Alder reaction, the choice of solvent and the use of additives can influence diastereoselectivity and yield. In the synthesis of spiro indanone fused pyrano[3,2-c]chromene derivatives via a hetero-Diels-Alder reaction, using toluene (B28343) as a solvent and 4 Å molecular sieves as an additive at 120 °C resulted in high yields (up to 85%) and excellent diastereoselectivity. rsc.org

In oxidation reactions , controlling the temperature and concentration of the oxidizing agent is important to prevent overoxidation and cleavage of carbon-carbon bonds. chemistrysteps.com Similarly, in esterification reactions, process parameters are fine-tuned to maximize conversion and minimize the formation of byproducts.

Derivatization Chemistry and Functionalization of the Hydroxyl Group in this compound

The hydroxyl group of "this compound" is a key functional handle for further chemical modifications. Derivatization through oxidation and esterification allows for the synthesis of a wide array of related compounds with potentially new properties and applications. ontosight.ai

Selective Oxidation Reactions to Yield Carbonyl Derivatives (e.g., ketone formation with KMnO₄, aldehyde derivatives with CrO₃)

The secondary alcohol of "this compound" can be oxidized to the corresponding ketone, octahydro-1H-inden-5-one. chemistrysteps.comchadsprep.com Several oxidizing agents are available for this transformation.

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can convert secondary alcohols to ketones. chemistrysteps.comsavemyexams.com The reaction is often carried out in an acidic or basic medium. quora.com During the oxidation, the purple permanganate ion (MnO₄⁻) is reduced to the colorless Mn²⁺ ion, providing a visual indication of the reaction's progress. savemyexams.com

Chromium trioxide (CrO₃) and its derivatives, such as chromic acid (H₂CrO₄, often formed in situ from CrO₃ and sulfuric acid, also known as the Jones reagent), are also effective for oxidizing secondary alcohols to ketones. blogspot.comlibretexts.orgtandfonline.com These reagents are known for their efficiency and have been widely used in organic synthesis. tandfonline.com Solvent-free oxidation of secondary alcohols with CrO₃ has been shown to be a simple and efficient method, yielding ketones in high yields (85–97%). tandfonline.com Supported CrO₃, for instance on alumina, can also be used, often providing advantages like milder reaction conditions and simpler work-up procedures. It is important to note that while primary alcohols can be oxidized to aldehydes and then further to carboxylic acids by these strong oxidants, secondary alcohols are oxidized only to ketones. chemistrysteps.comchadsprep.com

Table 2: Oxidation of Secondary Alcohols

| Oxidizing Agent | Product from Secondary Alcohol | Key Characteristics |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Ketone | Strong oxidant; reaction progress indicated by color change from purple to colorless. chemistrysteps.comsavemyexams.com |

| Chromium Trioxide (CrO₃) / Chromic Acid (H₂CrO₄) | Ketone | Powerful and efficient oxidant; can be used in solution (Jones reagent) or under solvent-free conditions. blogspot.comlibretexts.orgtandfonline.com |

Esterification Reactions for Diverse this compound Esters (e.g., with methacrylic acid)

Esterification of the hydroxyl group in "this compound" allows for the synthesis of a variety of esters. This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often under acidic catalysis.

For example, the esterification of a structurally related compound, octahydro-4,7-methano-1H-inden-5-ol, with methacrylic acid produces the corresponding methacrylate (B99206) ester. cymitquimica.com This type of reaction is generally catalyzed by strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), which activate the carboxylic acid group to facilitate the formation of the ester bond. The resulting esters, such as "this compound" methacrylates, can be valuable monomers for polymerization processes.

Grignard Reactions for Side-Chain Elongation and Diastereomeric Alcohol Formation

The ketone precursor to this compound, namely octahydro-1H-inden-5-one, serves as a key substrate for Grignard reactions, a powerful tool for carbon-carbon bond formation. iitk.ac.in These reactions are instrumental in introducing a wide variety of side chains, effectively elongating the carbon skeleton at the C-5 position. The addition of a Grignard reagent (R-MgX) to the carbonyl group of the indanone leads to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.comleah4sci.com

The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. iitk.ac.inyoutube.com This process creates a new stereocenter at the C-5 position, resulting in the formation of diastereomeric alcohols. The stereochemical outcome of the reaction is influenced by the steric hindrance of the bicyclic indane system, often leading to preferential attack from the less hindered face of the ketone. This diastereoselectivity is crucial in syntheses where precise control over the three-dimensional arrangement of atoms is required, such as in the preparation of steroid and vitamin D analogues. nih.govgoogle.com

For instance, the reaction of octahydro-1H-inden-5-one with a specific Grignard reagent can be tailored to produce the desired diastereomer needed for subsequent transformations. The choice of Grignard reagent and reaction conditions can influence the ratio of the resulting diastereomers. google.com This method is fundamental in building the complex side chains characteristic of many biologically active molecules. nih.gov

Table 1: Representative Grignard Reactions on Indanone Precursors This table illustrates the general transformation and is based on established Grignard reaction principles.

| Starting Material | Grignard Reagent | Key Transformation | Product Type |

|---|---|---|---|

| Octahydro-1H-inden-5-one | Methylmagnesium bromide | Addition to carbonyl | Diastereomeric tertiary alcohols |

| Octahydro-1H-inden-5-one | Ethylmagnesium bromide | Side-chain elongation | Diastereomeric tertiary alcohols |

Synthesis of Complex Analogues and Conjugates of the this compound Scaffold

The rigid bicyclic framework of this compound makes it an attractive and widely used scaffold in the synthesis of complex molecules. Its inherent stereochemistry provides a solid foundation for building larger, more intricate systems with specific biological targets.

Construction of Indene-Based Scaffolds for Biologically Relevant Molecules

The indane core, which forms the basis of this compound, is a privileged structure found in numerous natural products and synthetic molecules with significant biological activity, including anti-inflammatory and antimicrobial properties. researchgate.net Synthetic chemists exploit this scaffold to design and create novel therapeutic agents. rsc.orgbeilstein-journals.org The functional group at the C-5 position (hydroxyl or ketone) provides a convenient handle for elaboration and the introduction of diverse pharmacophores. Methodologies often involve multi-step sequences that modify the core structure to generate libraries of compounds for biological screening. researchgate.net For example, the indane skeleton is a key component in the design of serotonin (B10506) 5-HT6 receptor ligands. rsc.org

Integration into Larger Molecular Systems (e.g., Vitamin D3 analogues)

One of the most significant applications of the this compound scaffold is in the total synthesis of Vitamin D3 and its analogues. nih.gov The hydrindane system (fused five- and six-membered rings) of this compound constitutes the C/D ring system of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3) and other related secosteroids. nih.govresearchgate.net

A common strategy involves using a chiral indane derivative, often referred to as the Grundmann ketone or a related Inhoffen-Lythgoe diol, as the starting material for the C/D-ring fragment. nih.govnih.gov This fragment, containing the pre-defined stereochemistry of the final product, is then coupled with the A-ring fragment using methods like the Wittig-Horner reaction. For example, the synthesis of A-ring-carborane-vitamin D analogues starts from the Inhoffen-Lythgoe diol, which is converted into an aldehyde and then coupled with an A-ring phosphonate (B1237965) to construct the full carbon skeleton. nih.govresearchgate.net The hydroxyl group on the indene (B144670) scaffold, or a protected version thereof, is critical for these coupling strategies and subsequent functional group manipulations. mdpi.com

Table 2: Key Intermediates in Vitamin D3 Analogue Synthesis from Indene Scaffolds

| Indene-Based Intermediate | Role in Synthesis | Key Transformation Example | Reference |

|---|---|---|---|

| Inhoffen-Lythgoe diol | C/D-Ring Precursor | Oxidation to aldehyde for Wittig-Horner coupling | nih.govnih.gov |

| (4S,7aR)-7a-methyl-1-((S)-1-oxopropan-2-yl)octahydro-1H-inden-4-yl acetate | C/D-Ring Fragment | Grignard reaction to build the side chain | nih.gov |

Multi-step Reaction Sequence Design for Octahydrospiro[indene-2,3'-pyrrolizidine]-1,3-diones

The indane scaffold is also a precursor for creating complex spirocyclic systems. A notable example is the synthesis of octahydrospiro[indene-2,3'-pyrrolizidine]-1,3-diones. These compounds are accessible through a one-pot, multi-component reaction (MCR). polito.it This efficient synthetic strategy involves the reaction of indane-1,3-dione (a derivative accessible from the indene family), an amino acid (such as proline), and an aldehyde.

The reaction proceeds via the formation of an azomethine ylide from the amino acid and aldehyde, which then undergoes a [3+2] cycloaddition reaction with the double bond of a 2-arylidene-1H-indene-1,3(2H)-dione (formed in situ from indane-1,3-dione and the aldehyde). sums.ac.ir This sequence is highly regio- and diastereoselective, providing rapid access to the complex spiro-pyrrolizidine-indanedione framework in a single step. polito.it The design of such MCRs showcases an advanced application of the indane core for generating molecular diversity. thefreedictionary.com

Advanced Spectroscopic and Analytical Characterization of Octahydro 1h Inden 5 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides unparalleled insight into the molecular architecture of Octahydro-1H-inden-5-ol, from its basic connectivity to its complex three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. The analysis of its various stereoisomers depends heavily on a combination of one- and two-dimensional NMR experiments.

¹H NMR: Proton NMR confirms the presence of different types of protons in the molecule. The saturated bicyclic core of this compound results in a complex aliphatic region, typically between 0.8 and 2.5 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear as a distinct multiplet at a downfield-shifted position.

¹³C NMR: Carbon NMR provides the number of non-equivalent carbon atoms. For the C9H16O structure of this compound, one would expect to see nine distinct signals in the proton-decoupled spectrum, confirming the carbon backbone. The carbon atom bonded to the hydroxyl group would resonate at a characteristic downfield shift (typically 60-80 ppm).

2D NMR (e.g., NOESY): Given the multiple chiral centers in this compound, determining the relative stereochemistry is critical. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is indispensable for this purpose. NOESY experiments detect protons that are close in space, allowing for the determination of the stereochemical configuration of the ring junction (cis or trans) and the orientation (endo or exo) of substituents like the hydroxyl group. This technique is crucial because the biological activity of different stereoisomers can vary significantly. vulcanchem.com The synthesis and characterization of related complex indenol structures often rely on such advanced NMR techniques to confirm the spatial arrangement of atoms. ontosight.aiontosight.ai

While specific spectral data for this compound (CAS 3716-38-9) is not widely published, the principles of NMR are universally applied for the structural elucidation of its analogues. google.comgoogle.com

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound and for gaining structural information through analysis of its fragmentation patterns.

Molecular Identity: High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the mass of the molecule with extremely high accuracy. This allows for the unambiguous confirmation of the elemental formula, C9H16O.

Fragmentation Analysis: When coupled with Gas Chromatography (GC-MS), electron ionization (EI) is typically used. The resulting mass spectrum displays a molecular ion peak (M+) at m/z 140 for C9H16O. The spectrum is characterized by specific fragment ions that provide structural clues. A prominent peak is expected at m/z 122, corresponding to the loss of a water molecule (M-18) from the parent alcohol, which is a classic fragmentation pathway for cyclic alcohols. Further fragmentation would involve cleavage of the bicyclic ring system. For the related compound Octahydro-4,7-methano-1H-inden-5-ol, GC-MS analysis shows a top peak corresponding to the loss of water. nih.gov

Purity Assessment: GC-MS is also a powerful tool for assessing the purity of a sample and identifying potential impurities by their mass spectra. evitachem.com

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum provides clear evidence of its key chemical features.

The spectrum is expected to be dominated by two main regions:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the saturated (sp³ hybridized) carbon atoms in the octahydroindene ring system.

C-O Stretch: A moderate absorption band in the 1000-1250 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol.

FTIR is routinely used alongside NMR and MS to confirm that a synthesis has yielded the correct compound, such as verifying the presence of the hydroxyl group and the absence of carbonyl stretches (around 1710 cm⁻¹) that would indicate an unreacted ketone starting material. sci-hub.se Spectra for related compounds are available in public databases. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., HRMS with ESI, GC-MS for volatile compounds)

Chromatographic Methodologies for Separation, Purification, and Purity Assessment

Chromatography is essential for the isolation of this compound from reaction mixtures and for the critical assessment of its purity, including the separation of its various isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds.

Purity Assessment: Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, is a standard method to determine the purity of this compound. sielc.com A pure compound will ideally show a single, sharp peak, and the area of this peak can be used for quantitative analysis.

Chiral Separation: this compound is a chiral molecule, meaning it can exist as multiple non-superimposable mirror images (enantiomers) and diastereomers. Since these isomers can have different biological properties, their separation is often necessary. Chiral HPLC, which uses a stationary phase containing a chiral selector, is the most effective method for resolving these stereoisomers. googleapis.com This technique is indispensable for both analytical-scale assessment of enantiomeric excess and preparative-scale isolation of individual stereoisomers for further study.

As a relatively volatile alcohol, this compound is well-suited for analysis by Gas Chromatography (GC). nist.govnist.gov This technique is widely used for assessing purity and analyzing isomeric mixtures.

Purity Determination: A GC analysis, typically using a capillary column with a non-polar or medium-polarity stationary phase, can separate the target compound from residual solvents, starting materials, and byproducts. The peak area percentage is commonly used to report the purity of the sample. google.com

Isomer Separation: Different diastereomers of this compound often have slightly different boiling points and polarities, allowing for their separation and quantification by high-resolution capillary GC.

Coupling with MS: The combination of GC with Mass Spectrometry (GC-MS) is particularly powerful, as it allows for both the separation of components in a mixture and their individual identification based on their mass spectra, making it an essential tool in the characterization process. google.comnih.gov

Data Tables

Table 1: Predicted Analytical Data for this compound

| Property | Predicted Value/Characteristic | Technique |

| Molecular Formula | C9H16O | HRMS |

| Molecular Weight | 140.1201 g/mol (monoisotopic) | Mass Spectrometry |

| Key FTIR Peaks | ~3300 cm⁻¹ (broad, O-H), ~2950 cm⁻¹ (sharp, C-H) | FTIR Spectroscopy |

| ¹³C NMR Signals | ~9 signals; 1 in 60-80 ppm range (C-OH) | ¹³C NMR |

| ¹H NMR Signals | Complex aliphatic region (0.8-2.5 ppm), 1 carbinol proton | ¹H NMR |

| Key MS Fragments | m/z 140 (M+), 122 (M-H₂O) | GC-MS (EI) |

Table 2: Application of Analytical Techniques to this compound

| Technique | Application | Purpose |

| ¹H, ¹³C, COSY, HSQC | Structural Confirmation | Confirms the carbon-hydrogen framework and connectivity. |

| NOESY | Stereochemical Assignment | Determines the 3D structure, including ring fusion and substituent orientation. ontosight.ai |

| HRMS (ESI) | Elemental Composition | Provides the exact molecular formula. |

| GC-MS | Molecular Identity & Purity | Confirms molecular weight, analyzes fragmentation, and identifies impurities. nih.gov |

| FTIR | Functional Group ID | Confirms the presence of hydroxyl and alkane groups. scbt.com |

| HPLC (Reversed-Phase) | Purity Assessment | Quantifies the compound's purity against non-volatile impurities. ontosight.ai |

| HPLC (Chiral) | Isomer Separation | Separates and quantifies enantiomers and diastereomers. |

| GC | Purity & Isomer Analysis | Separates volatile impurities and diastereomers. chem-space.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a straightforward, rapid, and cost-effective analytical technique extensively utilized for monitoring the progress of chemical reactions, including the synthesis of this compound and its derivatives. libretexts.orgijrti.orgsigmaaldrich.comumass.edu This method allows for the qualitative assessment of a reaction mixture by separating its components based on their differential affinities for a stationary phase and a mobile phase. ijrti.orgumass.edu By observing the disappearance of reactants and the appearance of products over time, chemists can effectively track the conversion and determine the optimal reaction time. umass.edu

The fundamental principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated onto an inert plate, and a liquid mobile phase, which is a solvent or a mixture of solvents. ijrti.orgijcrt.org In the context of synthesizing or modifying this compound, a small, dilute spot of the reaction mixture is applied to the baseline of a TLC plate. umass.edu The plate is then placed in a sealed chamber containing the mobile phase, or eluent. sigmaaldrich.com

As the mobile phase ascends the plate via capillary action, it passes over the spotted sample. umass.edu A competitive equilibrium is established where the components of the mixture partition between the stationary phase and the mobile phase. umass.edu Compounds with a stronger affinity for the stationary phase will move up the plate more slowly, while those with a higher affinity for the mobile phase will travel further. umass.edu This differential migration results in the separation of the components into distinct spots. ijcrt.org

For a typical reaction involving this compound, which possesses a polar hydroxyl group, the choice of eluent is critical. A mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate) is often employed. rsc.org The polarity of the eluent system can be fine-tuned to achieve optimal separation between the starting materials, intermediates, and the final this compound product.

Visualization of the separated spots is necessary as most organic compounds, including this compound, are colorless. umass.edu A common method involves using TLC plates impregnated with a fluorescent indicator that glows under ultraviolet (UV) light. umass.edu The compounds quench this fluorescence, appearing as dark spots. umass.edu Alternatively, the plate can be exposed to iodine vapor, which reacts with the organic compounds to produce colored spots. umass.eduillinois.edu Specific chemical stains, such as phosphomolybdic acid or potassium permanganate (B83412), can also be sprayed onto the plate to visualize the spots through color-forming reactions. illinois.edu

The position of each spot is quantified by its retention factor (R_f), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. umass.edu

Table 1: Illustrative TLC Data for a Hypothetical Synthesis of this compound

| Compound | Role | R_f Value (3:1 Hexane:Ethyl Acetate) | Visualization Method |

| Indenone Derivative | Starting Material | 0.65 | UV Light (254 nm), Iodine Vapor |

| This compound | Product | 0.30 | Potassium Permanganate Stain |

| Reaction Intermediate | Intermediate | 0.45 | UV Light (254 nm) |

This table is for illustrative purposes and R_f values can vary based on specific experimental conditions.

By co-spotting the reaction mixture alongside pure samples of the starting material and the expected product on the same TLC plate, a direct comparison can be made. libretexts.org The gradual fading of the starting material spot and the intensification of the product spot confirm the progression of the reaction. umass.edu This allows for a qualitative but highly effective means of monitoring the synthesis, ensuring the reaction proceeds to completion and helping to identify the presence of any significant byproducts. ijrti.org

Crystallographic Analysis for Definitive Stereochemical Assignments

The spatial arrangement of atoms within a molecule, known as stereochemistry, is a critical aspect of its chemical identity and biological function. wikipedia.org For complex molecules like this compound, which can exist as multiple stereoisomers due to the presence of several stereogenic centers, determining the precise three-dimensional structure is paramount.

X-ray crystallography stands as the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This powerful analytical technique provides unambiguous evidence of a molecule's connectivity, conformation, and, crucially, its absolute and relative stereochemistry. libretexts.orgqmul.ac.uk The method relies on the principle that X-rays are diffracted by the electrons of the atoms within an ordered crystal lattice. libretexts.org

The process begins with the growth of a high-quality single crystal of the compound of interest, in this case, a specific stereoisomer of this compound or one of its derivatives. This can often be the most challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. libretexts.org The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector. libretexts.org

The intensities and positions of these diffracted beams are mathematically processed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles. This detailed structural information allows for the definitive assignment of the stereochemical configuration at each chiral center, for instance, whether it possesses an R or S configuration according to the Cahn-Ingold-Prelog priority rules. youtube.com

In the study of complex natural products and synthetic intermediates, X-ray crystallography has been instrumental. For instance, the crystal structure of a derivative, (1R,3aR,7aR)-1-((S)-1-((2R,5S)-5-(3-hydroxypentan-3-yl)tetrahydrofuran-2-yl)ethyl)-7a-methyloctahydro-4H-inden-4-one, was unambiguously established, defining six stereocenters within the molecule. researchgate.net Similarly, X-ray crystallography has been used to determine the structure of estrogen receptor-α in complex with derivatives of octahydro-1H-indenol, providing critical insights into ligand-receptor interactions. pdbj.org Although obtaining a crystal structure for every intermediate can be challenging, securing one for a key derivative in a synthetic sequence can often allow for the reliable inference of the stereochemistry of related compounds.

Table 2: Representative Crystallographic Data Parameters for an Octahydroindenol Derivative

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₀H₁₆O |

| Crystal System | The symmetry classification of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell along the crystal axes. | a = 10.5, b = 6.8, c = 12.3 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 865.4 |

| Z | The number of molecules in the unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

This table contains hypothetical data for illustrative purposes, based on typical values for organic molecules.

The final output of an X-ray crystallographic analysis is a detailed three-dimensional model of the molecule, which serves as the ultimate proof of its stereochemical identity. This definitive structural assignment is crucial for understanding structure-activity relationships and for ensuring the stereochemical integrity of synthetic products.

Computational Chemistry and Theoretical Modeling of Octahydro 1h Inden 5 Ol Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of octahydro-1H-inden-5-ol derivatives. vulcanchem.com These calculations provide a detailed picture of the electron distribution within a molecule, which governs its stability, reactivity, and spectroscopic characteristics.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Other calculated electronic properties, such as ionization potential, electron affinity, electronegativity, and global hardness, further refine the reactivity profile of these compounds. researchgate.net For instance, DFT simulations of a complex octahydroindene derivative revealed that the presence of a 7a-methyl group induces significant steric hindrance, which stabilizes a specific chair-like conformation of the indene (B144670) ring system. vulcanchem.com This conformational rigidity is crucial for its biological function.

This table summarizes key parameters obtained from quantum chemical calculations used to predict the behavior of molecules like this compound derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. ucr.edubiorxiv.org MD simulations are crucial for exploring the conformational landscape of flexible molecules like derivatives of this compound. The fused ring system of the octahydroindene core can exist in various conformations, and the orientation of substituents can significantly impact biological activity. biomedres.us

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into:

Conformational Flexibility: The simulations reveal the accessible conformations of the molecule in different environments (e.g., in solution or embedded in a lipid bilayer) and the transitions between them. ucr.edunih.gov For complex biomolecules, these simulations can identify multiple stable conformations with populations ranging from under 1% to over 40%. ucr.edu

Solvent Effects: The explicit inclusion of solvent molecules allows for a realistic assessment of how the solvent influences the structure and dynamics of the solute.

Intermolecular Interactions: MD is used to study how these derivatives interact with other molecules, such as water, ions, or biological macromolecules like proteins and membranes. biorxiv.org

For example, MD simulations of cytochrome P450, a key enzyme in drug metabolism, have been used to understand how the protein's conformation changes to accommodate substrates and how it interacts with the membrane environment. biorxiv.orgnih.gov Similar approaches applied to this compound derivatives can predict how they orient themselves when approaching a biological target.

Computational Docking Studies for Ligand-Target Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a receptor or enzyme. japsonline.com This method is instrumental in screening virtual libraries of this compound derivatives to identify promising candidates for specific biological targets.

Docking algorithms sample a vast number of possible binding poses and use a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol. A lower (more negative) binding energy suggests a more favorable interaction. These studies have been particularly insightful for derivatives of this compound that interact with nuclear receptors and ion channels.

Nuclear Receptors: The octahydroindene core is a feature of vitamin D analogues that interact with nuclear receptors. Docking studies have shown that hydroxylated vitamin D3 derivatives, which share this structural element, can bind favorably to the ligand-binding domains of the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Retinoid-related Orphan Receptors (RORs). nih.gov The calculated binding affinities are often comparable to those of known natural ligands. nih.gov

GABA Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is a major target for drugs treating anxiety and other neurological disorders. japsonline.comcerradopub.com.br Docking studies are used to predict how potential modulators, including those with an indene-like scaffold, might bind to allosteric sites on the receptor to either enhance or inhibit its function. cerradopub.com.brnih.gov

Table 2: Example of Calculated Binding Affinities of Secosteroid Derivatives to Nuclear Receptors

| Compound | VDR (kcal/mol) | AhR (kcal/mol) | LXRα (kcal/mol) | LXRβ (kcal/mol) | RORα (kcal/mol) | RORγ (kcal/mol) |

|---|---|---|---|---|---|---|

| 1α,25(OH)₂D₃ (Control) | -11.4 | -9.0 | -9.6 | -10.5 | -10.0 | -10.0 |

| 20S(OH)D₃ | -10.6 | -8.9 | -9.5 | -10.1 | -9.9 | -9.8 |

| 20S,25(OH)₂D₃ | -11.0 | -9.2 | -9.8 | -10.4 | -10.2 | -10.1 |

| 20S,23S(OH)₂D₃ | -10.8 | -9.1 | -9.7 | -10.3 | -10.1 | -10.0 |

| 20S,23R(OH)₂D₃ | -10.7 | -9.0 | -9.6 | -10.2 | -10.0 | -9.9 |

Data adapted from molecular docking studies on vitamin D3 hydroxy derivatives, which contain a C/D ring system structurally related to octahydro-1H-indene. nih.gov These values represent the predicted binding energy, with more negative values indicating stronger affinity.

Structure-Activity Relationship (SAR) Studies through Theoretical Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. gardp.orgcollaborativedrug.com Theoretical SAR approaches use computational data to build these relationships, enabling chemists to rationally design new compounds with improved potency or reduced side effects. gardp.orgslideshare.net

By systematically modifying the structure of a lead this compound derivative in silico—for example, by changing substituents, altering stereochemistry, or modifying the side chain—researchers can observe the resulting changes in calculated properties. These properties can include electronic parameters from quantum calculations or binding affinities from docking studies. biorxiv.org

For instance, SAR studies on sandalwood odorants, some of which are complex indene derivatives, have revealed that the stereochemistry at a specific quaternary carbon atom and the geometry of a side chain are critical for the desired scent. researchgate.net Modifications at the bulky bicyclic residue often lead to a complete loss of the characteristic fragrance. researchgate.net Similarly, for therapeutic agents, theoretical SAR can pinpoint which functional groups are essential for receptor binding and which can be modified to improve properties like solubility or metabolic stability.

Predictive Modeling for Novel this compound Analogues with Desired Properties

Predictive modeling represents the culmination of the aforementioned computational techniques, often incorporating machine learning (ML) and artificial intelligence (AI) to forecast the properties of novel, unsynthesized compounds. researchgate.net By training algorithms on a dataset of existing this compound derivatives and their known experimental or calculated properties, models can be developed to predict the activity of new designs. researchgate.net

These predictive models can screen vast virtual libraries of potential analogues far more rapidly than physical synthesis and testing would allow. A typical workflow involves:

Generating a large virtual library of novel this compound analogues with diverse chemical modifications.

Calculating a set of molecular descriptors (e.g., physicochemical properties, structural fingerprints, quantum chemical parameters) for each analogue.

Using a pre-built model (e.g., a quantitative structure-activity relationship [QSAR] model or a deep neural network) to predict the desired property, such as binding affinity to VDR or modulation of GABA receptors. researchgate.net

Prioritizing the most promising candidates for chemical synthesis and experimental validation. vulcanchem.com

This approach accelerates the discovery process, helping to identify novel this compound analogues with enhanced therapeutic potential or other desired characteristics. collaborativedrug.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1α,25-dihydroxyvitamin D₃ (1α,25(OH)₂D₃) |

| 20S-hydroxyvitamin D₃ (20S(OH)D₃) |

| 20S,25-dihydroxyvitamin D₃ (20S,25(OH)₂D₃) |

| 20S,23S-dihydroxyvitamin D₃ (20S,23S(OH)₂D₃) |

| 20S,23R-dihydroxyvitamin D₃ (20S,23R(OH)₂D₃) |

| 1H-Inden-5-ol, 2,3-dihydro |

| Octahydro-4,7-methano-1H-inden-5-ol |

| (1R,3aR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol |

Biological Activity and Mechanistic Investigations of Octahydro 1h Inden 5 Ol Derivatives

In Vitro Biological Activity Screening and Evaluation

The initial assessment of the biological potential of octahydro-1H-inden-5-ol derivatives often begins with in vitro screening, utilizing established cell lines and biochemical assays to identify and quantify their effects.

Cell-based assays are fundamental in determining the physiological effects of novel compounds in a controlled biological system. The human neuroblastoma SH-SY5Y cell line is a widely used model in neuroscience research to investigate neurotoxicity, neuroprotection, and the cellular mechanisms of neurodegenerative diseases. nih.govnih.gov These cells can be subjected to stressors like hydrogen peroxide or hypoxia to simulate neuronal damage, providing a platform to evaluate the protective effects of test compounds. springermedizin.demdpi.com For instance, studies on various therapeutic agents in SH-SY5Y cells measure changes in cell viability, the production of reactive oxygen species (ROS), and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govspringermedizin.de

While direct studies on this compound in SH-SY5Y cells are not prominent in the available literature, research on structurally related compounds provides a strong rationale for their evaluation in such models. For example, tricyclic benz[f]indene and benz[e]indene systems, which are analogues of neuroprotective estrogens, have been assessed for their ability to protect HT-22 hippocampal neurons from glutamate-induced oxidative damage. nih.gov This research demonstrated that properly substituted tricyclic indene (B144670) systems can confer significant neuroprotection. nih.gov Furthermore, other cyclic compounds like terpenoids have been evaluated for their neuroprotective activity in vitro using simulated ischemia models on SH-SY5Y cells. researchgate.net This precedent suggests that this compound derivatives, particularly those with phenolic hydroxyl groups, are viable candidates for screening in neuronal cell models like SH-SY5Y to explore potential neuroprotective activities.

The specific biological effects of this compound derivatives are often rooted in their ability to bind to specific protein targets, such as receptors and enzymes, thereby modulating their function. Various derivatives have been synthesized and evaluated for their interaction with distinct molecular targets.

One notable derivative, AQX-1125, which incorporates an octahydro-1H-inden-5-yl core, is a potent activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1) enzyme. frontiersin.org SHIP1 is a key regulator in inflammatory and immune cell signaling pathways. frontiersin.org Other research has involved submitting this compound derivatives to binding assays for the Smoothened receptor, a critical component of the Hedgehog signaling pathway. tu-dortmund.de Furthermore, complex derivatives have been designed as intermediates for Vitamin D analogs, with their rigid structure enhancing binding affinity to the Vitamin D Receptor (VDR). vulcanchem.com The design of indene-based estrogen analogues also points toward interactions with estrogen receptors (ERs). nih.govmdpi.com

| Derivative Class/Name | Target | Activity | Reference |

|---|---|---|---|

| AQX-1125 | SHIP1 (Enzyme) | Activator | frontiersin.org |

| Withanolide-inspired derivative | Smoothened (Receptor) | Binding evaluated | tu-dortmund.de |

| Vitamin D Analog Intermediate | Vitamin D Receptor (VDR) | Enhanced binding affinity | vulcanchem.com |

| Benz[f]indene / Benz[e]indene | Estrogen Receptor (ER) | Designed as non-steroidal analogues | nih.gov |

Cell-Based Assays for Specific Biological Responses (e.g., SH-SY5Y neuronal cell models)

Mechanistic Elucidation of Bioactivity

Understanding the precise mechanisms through which this compound derivatives exert their effects is crucial for their development as therapeutic agents or research tools. This involves identifying their molecular targets, the signaling pathways they influence, and how their three-dimensional structure impacts their function.

Following initial screening, research focuses on pinpointing the exact molecular targets and the downstream signaling cascades affected by active compounds.

The SHIP1 activator AQX-1125 provides a clear example of this process. By activating its molecular target, SHIP1, it has been shown to modulate the PI3K/Akt and NF-κB signaling pathways. frontiersin.org This modulation has demonstrated effects in facilitating osteogenesis and inhibiting osteoclastogenesis in vitro, suggesting its potential for treating conditions like osteoporosis. frontiersin.org Similarly, derivatives designed to bind the Vitamin D Receptor (VDR) act by modulating gene expression involved in calcium absorption and bone mineralization. vulcanchem.com Analogues based on estrogen structures are presumed to function through estrogen receptors, which are ligand-activated transcription factors that regulate a multitude of physiological processes. nih.govmdpi.com

| Derivative | Molecular Target | Signaling Pathway Modulated | Downstream Effect | Reference |

|---|---|---|---|---|

| AQX-1125 | SHIP1 | PI3K/Akt and NF-κB | Regulates osteogenesis/osteoclastogenesis | frontiersin.org |

| Vitamin D Analog Intermediate | Vitamin D Receptor (VDR) | VDR-mediated gene expression | Modulates calcium homeostasis | vulcanchem.com |

| Estrogen Analogues | Estrogen Receptor (ER) | ER-mediated gene transcription | Neuroprotection | nih.govmdpi.com |

Beyond direct biological activity, certain this compound compounds are valuable as intermediates or reagents in the synthesis of other complex molecules. The specific structural and chemical properties of these compounds make them useful building blocks in organic chemistry.

A related compound, octahydro-4,7-methano-1H-inden-5-ol, serves as a key reagent in the synthesis of cyclopentanonorcamphor, a molecule valued in the fragrance industry for creating unique scents. lookchem.comchemicalbook.com This same intermediate is also used in materials science as a reagent to increase the glass transition temperature of polymethyl methacrylate (B99206) (PMMA), thereby improving the thermal stability and mechanical properties of the polymer. lookchem.comchemicalbook.com The esterification of such bicyclic alcohols is also a primary route to producing acrylate (B77674) derivatives used in photopolymer resins.

The stereochemistry of this compound derivatives is a critical determinant of their biological activity. The rigid, three-dimensional arrangement of atoms dictates how the molecule fits into the binding site of a target protein, and even minor changes can lead to a significant loss of function.

Research into neuroprotective estrogen analogues has shown that the stereochemistry of the hydroxyl group is crucial; analogues with a 17β-hydroxyl group exhibit greater neuroprotective activity than their corresponding 17-carbonyl counterparts, a principle that extends to indene-based systems. nih.gov The importance of stereochemistry is also highlighted in complex derivatives designed as VDR ligands, where the specific configuration of multiple chiral centers is essential for high-affinity binding. vulcanchem.com Similarly, the precise stereochemical configuration of the SHIP1 activator AQX-1125 is explicitly defined, as this arrangement is vital for its biological function. frontiersin.orgdrugbank.com In some indene derivatives, specific configurations at multiple chiral centers (e.g., 1-alpha, 3a-beta, 4-beta, 5-alpha, 7a-alpha) are noted as being crucial for their chemical properties and biological activity. ontosight.ai

Involvement in Biochemical Transformations (e.g., as reagents in organic synthesis of other compounds like cyclopentanonorcamphor)

Role of this compound Analogues in Advanced Biomedical Research

The this compound scaffold and its derivatives are subjects of significant interest in biomedical research due to their structural relationship to biologically active molecules, including steroids. This has led to their exploration in various therapeutic areas, from neurology to oncology, and in studies investigating their interactions with biological systems.

Exploration as Intermediates or Lead Compounds in Drug Development (e.g., in neurology or oncology)

A lead compound is a chemical structure that demonstrates promising activity against a specific disease target and serves as the foundation for developing new drugs. numberanalytics.com The process of discovering and optimizing these lead compounds is a cornerstone of modern pharmaceutical research. numberanalytics.comnih.gov

Derivatives of the indane scaffold, to which this compound belongs, have been investigated for their potential as lead compounds in various therapeutic areas. For instance, certain aminoindane compounds have been identified as having potential applications in medicine. google.com The indene family of compounds, which are structurally related, have shown potential anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for drug discovery. ontosight.ai

In the field of neurology, non-steroidal analogues that are structurally related to neuroprotective estrogens have been synthesized and evaluated. nih.gov For example, analogues based on tetracyclic cyclopent[b]anthracenes, cyclopenta[b]phenanthrenes, and tricyclic benz[f]indenes and benz[e]indenes have been prepared. nih.gov Studies on HT-22 hippocampal neurons have demonstrated the neuroprotective activity of some of these compounds against glutamate-induced cell death. nih.gov

In oncology, various indane derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. mdpi.comresearchgate.net Some of these compounds have shown promising results, suggesting their potential as a basis for the development of new anticancer agents. mdpi.comresearchgate.net For example, isatinyl/indanyl nitrones have been synthesized and have shown antiproliferative activities, which may be linked to their ability to trap free radicals. researchgate.net

The following table summarizes selected indane derivatives and their potential therapeutic applications:

| Compound Class | Potential Therapeutic Application | Research Focus |

| Aminoindanes | Estrogenic activity | Hormone-related research |

| Indene Derivatives | Anticancer, Anti-inflammatory, Neuroprotective | Drug discovery and development |

| Non-steroidal Estrogen Analogues | Neuroprotection | Treatment of neurodegenerative diseases |

| Isatinyl/Indanyl Nitrones | Antiproliferative | Oncology, free radical trapping |

Investigation of Hormonal Modulation by Derivatives (e.g., estrogenic effects)

The structural similarity of some indane derivatives to estrogens has prompted research into their potential to modulate hormonal activity, particularly estrogenic effects. The estrogen receptors (ERα and ERβ) are versatile and can interact with a wide range of structurally diverse compounds, which can lead to both beneficial and adverse health outcomes. mdpi.com

Certain aminoindane compounds have been reported to possess estrogenic activity. google.com Research has also focused on nonsteroidal estrogen receptor agonists, such as a spiro[indene-1,1'-indane] derivative, which has shown beneficial effects in animal models for hot flushes, lipid metabolism, and bone density with minimal effects on the uterus and breasts. nih.gov

The estrogenic activity of various compounds can be assessed using assays like the E-SCREEN test, which measures the proliferative effect of estrogens on MCF-7 cells. ugr.es Studies have shown that slight structural alterations in the core indane structure can significantly impact their estrogenic activity. rsc.org For instance, novel arylindane diols derived from lignin (B12514952) have been shown to have significantly lower estrogenic activity compared to bisphenol A (BPA). rsc.org

The estrogenic and antiandrogenic activities of various industrial chemicals, including some indane derivatives used as UV stabilizers and sunscreens, have also been investigated. researchgate.net This highlights the importance of understanding the potential endocrine-disrupting effects of these compounds.

The table below presents examples of indane derivatives and their observed hormonal modulation:

| Derivative Type | Observed Hormonal Effect | Research Context |

| Aminoindanes | Estrogenic activity | Early-stage chemical investigation |

| Spiro[indene-1,1'-indane] derivative | Estrogen receptor agonist | Development of selective estrogen receptor modulators (SERMs) |

| Arylindane diols | Low estrogenic activity | Development of safer, sustainable antioxidants |

| Benzophenone derivatives | Varied estrogenic and antiandrogenic activities | Endocrine disruptor screening |

Examination of Antioxidant and Antiproliferative Potencies of Related Indane Derivatives

Indane derivatives have been a focus of research for their antioxidant and antiproliferative properties. nih.govmdpi.comtrdizin.gov.tr Antioxidants are crucial for combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. researchgate.net

Several novel indane derivatives isolated from natural sources, such as the roots of Anisodus tanguticus, have demonstrated significant antioxidant activity in ABTS•+ and DPPH•+ radical scavenging assays. nih.govmdpi.com For example, one such derivative, anisotindan A, exhibited stronger antioxidant activity than vitamin C in the ABTS•+ assay. nih.govmdpi.com

In addition to antioxidant activity, the antiproliferative potential of indane derivatives against various cancer cell lines has been explored. mdpi.comresearchgate.net A series of 2-arylidene-indan-1,3-dione derivatives were synthesized and, while they did not show antiproliferative activity in the tested cell lines, the study provided valuable information on their synthesis and properties for potential future applications. mdpi.com In contrast, novel isatinyl/indanyl nitrones have shown antiproliferative activities against several human cancer cell lines, suggesting a potential correlation between their spin trapping (antioxidant) activity and their biological effects. researchgate.net

The following table summarizes the antioxidant and antiproliferative activities of selected indane derivatives:

| Indane Derivative | Biological Activity | Assay/Model | Key Finding |

| Anisotindan A | Antioxidant | ABTS•+ assay | IC50 value of 15.62 ± 1.85 μM (more potent than vitamin C) nih.govmdpi.com |

| Anisotindans A-D | Antioxidant | ABTS•+ and DPPH•+ assays | All compounds showed activity in the ABTS•+ assay nih.govmdpi.com |

| 2-Arylidene-indan-1,3-diones | Antiproliferative | MTT protocol | No significant antiproliferative activity observed in the tested cell lines mdpi.com |

| Isatinyl/Indanyl Nitrones | Antiproliferative, Antioxidant | Human cancer cell lines, DPPH test | One derivative showed very high biological and scavenging activity researchgate.net |

Analysis of Metabolites in Microbial Degradation Pathways (e.g., 17β-estradiol degradation products)

The microbial degradation of steroid hormones like 17β-estradiol is a critical process in wastewater treatment and environmental remediation. asm.orgnih.gov The degradation pathways often involve multiple steps and the formation of various intermediate metabolites. mdpi.comtandfonline.comfrontiersin.org While this compound itself is not a direct metabolite in these pathways, understanding the degradation of structurally related steroidal compounds provides insight into the potential environmental fate of similar chemical structures.

The aerobic degradation of estrogens often proceeds through the 4,5-seco pathway, which involves the cleavage of the A and B rings of the steroid nucleus. asm.org In the degradation of 17β-estradiol (E2), the initial step is typically the oxidation to estrone (B1671321) (E1). mdpi.comfrontiersin.org Subsequent steps can involve hydroxylation and ring cleavage, leading to the formation of various metabolites. tandfonline.com

Different microorganisms, such as Rhodococcus, Novosphingobium, Microbacterium, and Candida utilis, have been shown to degrade 17β-estradiol through various metabolic pathways. asm.orgnih.govmdpi.comfrontiersin.org For instance, Microbacterium resistens MZT7 degrades E2 through pathways that can include the formation of estrone and dehydroepiandrosterone. mdpi.com A mixed culture of Rhodococcus equi and Comamonas testosteroni has been shown to synergistically degrade E2, producing unique intermediate metabolites. tandfonline.com

The study of these degradation pathways and the identification of metabolites are crucial for assessing the removal of endocrine-disrupting compounds from the environment and for understanding the biochemical mechanisms involved. nih.govpops.intfrontiersin.orgnih.gov

The table below lists some of the key metabolites identified in the microbial degradation of 17β-estradiol:

| Degrading Microorganism(s) | Key Metabolites Identified | Degradation Pathway Feature |

| Activated Sludge (Novosphingobium spp. dominant) | Pyridinestrone acid, A/B-ring cleavage products | 4,5-seco pathway asm.org |

| Rhodococcus sp. ED55 | 17 identified metabolites | Complete degradation of E2 nih.gov |

| Microbacterium resistens MZT7 | Estrone (E1), Dehydroepiandrosterone, Androsta-1,4-diene-3,17-dione | Multiple proposed pathways mdpi.com |

| Rhodococcus equi & Comamonas testosteroni (mixed culture) | Estrone (E1), 4-OH-E1, novel hydroxylated metabolite | Synergistic degradation with cross-metabolism tandfonline.com |

| Candida utilis CU-2 & Lactobacillus casei LC-1 | Estrone (E1) and 11 other intermediates | Co-metabolism frontiersin.org |

Applications in Materials Science and Polymer Chemistry Research

Role of Octahydro-1H-inden-5-ol in Photopolymer Resin Chemistry

This compound serves as a crucial precursor in the synthesis of monomers for photopolymer resins. While the alcohol itself is not typically a direct component of the final resin formulation, its ester derivatives, particularly acrylate (B77674) esters, are key ingredients. These esters function as reactive monomers and crosslinking agents in photopolymerization, a process where liquid resin is cured into a solid material upon exposure to light.

The synthesis involves the esterification of this compound with acrylic acid or its derivatives to form compounds like 2-propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester. This monomer, once incorporated into a resin mixture with a photoinitiator, can rapidly polymerize. The bulky, alicyclic structure of the indenyl group contributes to the properties of the cured material. For instance, acrylate esters of octahydro-4,7-methano-1H-indene are noted as significant components in certain industrial photopolymer resins, where they play a role in controlling viscosity and enhancing the crosslinking efficiency.

The primary role of these indenyl-based monomers is to build a rigid, three-dimensional polymer network. This rigidity imparts specific mechanical properties to the final cured product, such as hardness and thermal stability.

Advanced Polymer Synthesis Utilizing this compound Esters as Monomers

Esters derived from this compound are employed as specialized monomers in the synthesis of high-performance polymers. The process typically involves the esterification of the parent alcohol to introduce a polymerizable group, such as an acrylate or methacrylate (B99206).

Synthesis of Monomers: The most common method is the acid-catalyzed esterification of this compound with an unsaturated carboxylic acid like acrylic acid or methacrylic acid. This reaction creates a monomer that contains the rigid tricyclic core of the original alcohol and a reactive double bond for polymerization.

Precursor Alcohol: Octahydro-4,7-methano-1H-inden-5-ol

Reactant: 2-propenoic acid (acrylic acid)

Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

Resulting Monomer: 2-propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester

These monomers can then be polymerized or copolymerized to produce polymers with unique characteristics. The bulky, non-aromatic cyclic structure of the monomer influences the final polymer's architecture, preventing dense chain packing and affecting properties like thermal stability and mechanical strength. lookchem.com

| Monomer Precursor | Polymerizable Group | Resulting Polymer Type | Key Property Contribution |

| This compound | Acrylate/Methacrylate | Polyacrylates / Polymethacrylates | Thermal Stability, Rigidity |

An interactive table detailing the role of this compound esters in polymer synthesis.

Influence on Material Properties (e.g., enhancement of glass transition temperature of polymethyl methacrylate)

A significant application of this compound derivatives is in modifying the properties of other polymers. Notably, it is used as a reagent to enhance the glass transition temperature (Tg) of polymethyl methacrylate (PMMA). lookchem.comchemicalbook.com The glass transition temperature is a critical property for amorphous polymers like PMMA, marking the point where the material transitions from a hard, glassy state to a softer, rubbery state. A higher Tg indicates better thermal stability and mechanical performance at elevated temperatures. lookchem.com

| Polymer Matrix | Additive/Comonomer Derived From | Effect on Property | Mechanism |

| Polymethyl methacrylate (PMMA) | Octahydro-4,7-methano-1H-inden-5-ol | Increased Glass Transition Temperature (Tg) | Restriction of polymer chain mobility by the bulky alicyclic structure. lookchem.comchalcogen.ro |

An interactive table summarizing the influence of this compound derivatives on material properties.

Development of Specialty Chemicals and Functional Materials

The unique structure of this compound makes it a valuable intermediate in the synthesis of a variety of specialty chemicals and functional materials. Its derivatives are explored for applications ranging from coatings and adhesives to more advanced uses in sensors and catalysis.

Coatings and Adhesives: Polymers derived from its esters can be used in specialty coatings and adhesives where properties like hardness, chemical resistance, and thermal stability are required.

Catalysts: The rigid framework of indenyl derivatives can be functionalized to create ligands for metal complexes. Zinc carboxylate derivatives of octahydro-4,7-methano-1H-indene, for example, have potential as catalysts in polymerization reactions, such as in the synthesis of polyesters. The metal's Lewis acidity combined with the rigid hydrocarbon ligand structure can stabilize reactive intermediates and improve reaction efficiency.

Sensors and Nanotechnology: Indene (B144670) derivatives are being investigated for their potential in nanotechnology. Their ability to form stable complexes with metal nanoparticles opens possibilities for developing novel catalysts and sensors that operate at the nanoscale.

The versatility of the this compound structure allows chemists to synthesize a wide array of derivatives, leading to the development of functional materials tailored for specific, high-performance applications. ontosight.ai

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Routes for Octahydro-1H-inden-5-ol Synthesis

The chemical industry's increasing focus on environmental responsibility is driving the development of greener synthetic pathways for complex molecules like this compound. Future research in this area is centered on several key principles of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to minimize waste and enhance reaction efficiency. This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

One promising approach involves the use of chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical synthesis. For instance, researchers are exploring the use of lipases for the stereoselective acylation of indenone precursors, a key step in the synthesis of specific this compound stereoisomers.

Advanced Mechanistic Studies of its Biological Interactions at the Molecular Level

A deeper understanding of how this compound interacts with biological targets at the molecular level is crucial for the development of new therapeutic agents. Future research will likely employ a range of sophisticated techniques to unravel these mechanisms:

X-ray Crystallography: To determine the three-dimensional structure of this compound bound to its protein targets, providing a static snapshot of the binding mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the dynamic interactions between the compound and its biological partners in solution, offering insights into conformational changes upon binding.

Cryo-Electron Microscopy (Cryo-EM): For visualizing large protein complexes that are difficult to crystallize.

Molecular Dynamics (MD) Simulations: To model the behavior of the compound and its target over time, providing a detailed picture of the binding process and the forces involved.

These studies will aim to identify the key amino acid residues involved in binding, the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions), and any allosteric effects that may occur.

Exploration of Novel this compound Derivatives with Tailored Physicochemical and Biological Properties

The core structure of this compound provides a versatile scaffold for the synthesis of new derivatives with modified properties. By systematically altering the functional groups at various positions on the inden ring system, researchers can fine-tune the compound's physicochemical characteristics (e.g., solubility, lipophilicity) and biological activity.

Future efforts will focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic structural modifications and evaluating their biological activity to identify key structural features responsible for the desired effects.

Introduction of Pharmacophores: Incorporating specific functional groups known to interact with particular biological targets to enhance potency and selectivity.

Prodrug Strategies: Designing derivatives that are inactive in their initial form but are converted to the active compound in the body, potentially improving bioavailability and reducing side effects.

Table 1: Potential Modifications of the this compound Scaffold

| Modification Site | Potential Functional Groups | Desired Outcome |

| C-5 Hydroxyl Group | Ester, Ether, Carbonate | Modified solubility, prodrug potential |

| Inden Ring System | Alkyl, Halogen, Cyano | Altered lipophilicity and electronic properties |

| Stereochemistry | Enantiomerically pure synthesis | Improved target selectivity and reduced off-target effects |

Integration of Multi-Omics and High-Throughput Screening in this compound Research